4-(2-Tetrahydropyranyloxy)phenylboronic acid
Overview
Description
4-(2-Tetrahydropyranyloxy)phenylboronic acid is not directly mentioned in the provided papers. However, the synthesis and properties of related arylboronic acids and tetrahydropyrans can provide insight into the characteristics of this compound. Arylboronic acids are known for their low toxicity, good thermal stability, compatibility with various functional groups, and insensitivity to water and air . Tetrahydropyrans are a class of organic compounds that can be synthesized through acid-catalyzed cyclization of substituted alkane diols, which involves hydroxyl participation during phenylthio migration .
Synthesis Analysis
The synthesis of related arylboronic acids typically involves multiple steps, including reduction, acylation, and hydrolysis, starting from a lead compound such as 4-bromophenylacetic acid . The synthesis of tetrahydropyrans, which is a component of the 4-(2-tetrahydropyranyloxy)phenylboronic acid molecule, involves acid-catalyzed cyclization of diols with phenylthio groups leading to high yields .
Molecular Structure Analysis
While the molecular structure of 4-(2-tetrahydropyranyloxy)phenylboronic acid is not directly analyzed in the provided papers, the structure of related compounds has been characterized using techniques such as 1H NMR . The molecular structure of tetrahydropyrans has been confirmed through synthesis and subsequent reactions .
Chemical Reactions Analysis
Arylboronic acids are known to participate in various chemical reactions. For example, 2,4-bis(trifluoromethyl)phenylboronic acid has been used as a catalyst for dehydrative amidation between carboxylic acids and amines, which is important for α-dipeptide synthesis . The ortho-substituent on the phenylboronic acid is crucial for preventing the coordination of amines to the boron atom, thus accelerating the reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of arylboronic acids include their stability and reactivity. For instance, 4-phenylylboronic acid has been found to enhance the chemiluminescent oxidation of luminol by horseradish peroxidase, indicating its reactivity in the presence of an enzyme and hydrogen peroxide . The properties of tetrahydropyrans, as part of the 4-(2-tetrahydropyranyloxy)phenylboronic acid molecule, contribute to the overall stability and reactivity of the compound .
Scientific Research Applications
Application 1: Glucose-Sensitive Hydrogels
- Methods of Application: The hydrogels are designed with dynamic covalent bonds and have a self-healing capacity. The mechanism by which the hypoglycemic drug release is achieved is presented and discussed in the research .
- Results or Outcomes: The development of these hydrogels could potentially improve the quality of life for the large number of diabetes patients in the world (537 million in 2021, reported by the International Diabetes Federation) .
Application 2: Enrichment of cis-diol Containing Molecules
- Summary of the Application: Phenylboronic acid-functionalized organic polymers are used for the enrichment of cis-diol containing molecules. These materials are gaining attention in the fields of separation, sensing, imaging, diagnostic, and drug delivery .
- Methods of Application: The polymers are synthesized in DMSO using N,N’-methylbisacrylamide (MBAA) as the crosslinker in a one-pot polymerization approach .
- Results or Outcomes: The synthesized polymers displayed ultrahigh selectivity to the cis-diol containing molecules. They showed a high binding affinity with dissociation constants of 2.0×10 –4 M and 9.8×10 –5 M to adenosine and catechol, respectively, and a relatively high binding capacity (46±1 μmol/g for adenosine and 166±12 μmol/g for catechol) .
Application 3: Fluorescence Imaging and Tumor Therapy
- Summary of the Application: Phenylboronic acid-based functional chemical materials are used for fluorescence imaging and tumor therapy. They improve cancer cell imaging and tumor treatment by binding to glycans on the surface of cancer cells .
- Methods of Application: The materials are combined with targeted ligands such as antibodies, peptides, and small molecules. The potential of these materials in cancer diagnosis and tumor targeting is proved by cell imaging and in vivo imaging .
- Results or Outcomes: The applications of these materials in chemotherapy, gene therapy, phototherapy, and immunotherapy provide a useful method for cancer diagnosis and treatment .
Application 4: Glucose-Sensitive Hydrogels
- Summary of the Application: The insertion of 4-(1,6-dioxo-2,5-diaza-7-oxamyl) phenylboronic acid (DDOPBA) into gels based on NIPAAm and Dex-grafted maleic acid induces glucose sensitivity in physiological pH conditions .
- Methods of Application: The design of glucose-responsive hydrogels, the mechanism by which the hypoglycemic drug release is achieved, and their self-healing capacity are presented and discussed .
- Results or Outcomes: These hydrogels can be suitable candidates for the design of insulin delivery systems .
Application 5: Fluorescence Imaging and Tumor Therapy
- Summary of the Application: Phenylboronic acid-based functional chemical materials are used for fluorescence imaging and tumor therapy. They improve cancer cell imaging and tumor treatment by binding to glycans on the surface of cancer cells .
- Methods of Application: The materials are combined with targeted ligands such as antibodies, peptides, and small molecules. The potential of these materials in cancer diagnosis and tumor targeting is proved by cell imaging and in vivo imaging .
- Results or Outcomes: The applications of these materials in chemotherapy, gene therapy, phototherapy, and immunotherapy provide a useful method for cancer diagnosis and treatment .
Application 6: Glucose-Sensitive Hydrogels
- Summary of the Application: The insertion of 4-(1,6-dioxo-2,5-diaza-7-oxamyl) phenylboronic acid (DDOPBA) into gels based on NIPAAm and Dex-grafted maleic acid induces glucose sensitivity in physiological pH conditions .
- Methods of Application: The design of glucose-responsive hydrogels, the mechanism by which the hypoglycemic drug release is achieved, and their self-healing capacity are presented and discussed .
- Results or Outcomes: These hydrogels can be suitable candidates for the design of insulin delivery systems .
Safety And Hazards
The compound is classified as harmful if swallowed (H302) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It can cause skin irritation (H315) and serious eye irritation (H319) . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
Future Directions
properties
IUPAC Name |
[4-(oxan-2-yloxy)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO4/c13-12(14)9-4-6-10(7-5-9)16-11-3-1-2-8-15-11/h4-7,11,13-14H,1-3,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGMCZRNMYQQQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OC2CCCCO2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60407551 | |
Record name | {4-[(Oxan-2-yl)oxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60407551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Tetrahydropyranyloxy)phenylboronic acid | |
CAS RN |
182281-01-2 | |
Record name | {4-[(Oxan-2-yl)oxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60407551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Tetrahydro-2H-pyran-2-yloxy)phenylboronic Acid (contains varying amounts of Anhydride) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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